molecular formula C11H19NO2S2 B299234 N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide

N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide

Cat. No. B299234
M. Wt: 261.4 g/mol
InChI Key: QNZUMUHGVJHNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide is a chemical compound used in scientific research for its unique properties. It is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a sulfur atom and a five-membered ring. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of folic acid. Folic acid is essential for the synthesis of DNA and RNA, and its inhibition can lead to the death of cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide in lab experiments include its unique properties, its ability to act as a building block in the synthesis of other compounds, and its potential as a tool for studying biological systems. However, its limitations include its toxicity and the need for careful handling and disposal.

Future Directions

There are many future directions for the use of N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide in scientific research. One direction is the development of new drugs based on its unique properties. Another direction is the study of its potential as a tool for studying biological systems. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide can be achieved using various methods. One such method involves the reaction of 2,4-dimethylpent-3-ene-2-thiol with chlorosulfonic acid, followed by the addition of ammonia to form the final product. Another method involves the reaction of 2,4-dimethylpentan-3-ol with thionyl chloride, followed by the addition of thiophene-2-amine to form the final product.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide is used in scientific research for various purposes. It is commonly used as a building block in the synthesis of other compounds and as a ligand in metal-catalyzed reactions. It is also used in the development of new drugs and as a tool for studying biological systems.

properties

Product Name

N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide

Molecular Formula

C11H19NO2S2

Molecular Weight

261.4 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H19NO2S2/c1-8(2)11(9(3)4)12-16(13,14)10-6-5-7-15-10/h5-9,11-12H,1-4H3

InChI Key

QNZUMUHGVJHNSZ-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)C)NS(=O)(=O)C1=CC=CS1

Canonical SMILES

CC(C)C(C(C)C)NS(=O)(=O)C1=CC=CS1

Origin of Product

United States

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